6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one
Description
6-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) group at position 6 and a 2-(piperidin-1-yl)ethyl substituent at position 2 of the pyridazinone core. The benzo[d][1,3]dioxol moiety is known for enhancing metabolic stability and lipophilicity, while the piperidinyl-ethyl chain may contribute to interactions with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-5-15(14-4-6-16-17(12-14)24-13-23-16)19-21(18)11-10-20-8-2-1-3-9-20/h4-7,12H,1-3,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGALHYRPVHMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3O3, with a molecular weight of approximately 315.37 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a benzo[d][1,3]dioxole substituent, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- COX Inhibition : Some studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of the piperidine ring is often associated with enhanced biological activity against cancer cell lines.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of the compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| MDA-MB-231 | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of migration |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies have also been conducted to evaluate the anti-inflammatory properties of the compound:
- Model : Carrageenan-induced paw edema in rats.
- Results : The compound showed a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory effects.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds:
- Study on COX-II Inhibition : A recent study demonstrated that derivatives of pyridazine compounds exhibited selective COX-II inhibition with IC50 values ranging from 0.5 to 5 µM, highlighting their therapeutic potential in treating inflammatory diseases .
- Anticancer Efficacy : Another study focused on compounds with similar structural motifs that showed promising results against various cancer types, with some derivatives leading to over 70% inhibition in specific cancer cell lines .
Chemical Reactions Analysis
Key Reactions and Mechanisms
The compound undergoes several types of reactions typical for its functional groups:
-
Nucleophilic Substitution : The piperidine nitrogen can act as a nucleophile, facilitating substitution reactions at electrophilic centers.
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Electrophilic Aromatic Substitution : The aromatic nature of the benzo[d] dioxole allows for electrophilic attack at various positions on the ring, which can be exploited for further functionalization.
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Cyclization Reactions : The presence of the pyridazine ring allows for cyclization reactions that can yield various derivatives through modifications at the nitrogen atoms.
Reaction Conditions and Yields
The reaction conditions significantly affect the yield and purity of the final product. Common solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate nucleophilic attacks. Temperature control is crucial; many reactions are performed under reflux conditions to ensure complete conversion of reactants.
Biological Activity Studies
Research indicates that compounds with similar structures exhibit significant biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
The following table compares the target compound with structurally related pyridazinones and heterocyclic derivatives:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s pyridazinone core differs from nicotinonitrile () and pyrido[1,2-a]pyrimidin-4-one derivatives (), which may influence electronic properties and binding affinity.
Substituent Effects :
- The benzo[d][1,3]dioxol group at position 6 (target compound) provides greater metabolic stability compared to phenyl () or trifluoromethyl () groups due to reduced oxidative metabolism .
- The 2-(piperidin-1-yl)ethyl chain (target compound) offers flexibility for receptor interactions, contrasting with rigid 3-methylbenzyl () or bromo/nitro substituents ().
Synthetic Accessibility: Pyridazinones are typically synthesized via nucleophilic substitution (e.g., ), while nicotinonitriles () require thiol-alkylation or Hantzsch cyclization ().
Pharmacological Implications (Inferred)
- Target Compound : The piperidinyl-ethyl group may enhance CNS penetration, while the benzo[d][1,3]dioxol group could improve pharmacokinetic profiles compared to phenyl analogues .
- Nicotinonitrile Derivatives (): The trifluoromethyl group could confer resistance to enzymatic degradation, making it suitable for prolonged activity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(piperidin-1-yl)ethyl)pyridazin-3(2H)-one?
- Methodology : The compound's synthesis typically involves multi-step condensation reactions. For example, analogous pyridazinone derivatives are synthesized by coupling benzo[d][1,3]dioxol-5-yl moieties with piperidine-containing intermediates via nucleophilic substitution or reductive amination . Key steps include protecting group strategies (e.g., tert-butyl or carbamate protection) to prevent side reactions. Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention time and UV absorption (λ = 254 nm) are compared against standards .
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of characteristic signals (e.g., benzodioxole protons at δ 6.7–6.9 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for C₁₈H₂₀N₃O₃: ~326.15) .
Q. What are the primary pharmacological targets of pyridazinone derivatives?
- Methodology : Pyridazinones are explored as positive inotropic agents (enhancing cardiac contraction) and antiplatelet agents. In vitro assays include:
- Platelet Aggregation Inhibition : Tested using ADP-induced aggregation in human platelet-rich plasma .
- Cardiotonic Activity : Measured via isolated guinea pig atria to assess force of contraction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology :
- Analog Synthesis : Introduce substituents at the pyridazinone ring (e.g., halogenation at position 4) or modify the piperidine side chain (e.g., alkylation or aryl substitution) .
- Pharmacological Profiling : Compare IC₅₀ values in target assays (e.g., platelet aggregation) to identify critical functional groups. For example, bulkier substituents on the piperidine nitrogen may enhance receptor affinity .
- Data Table :
| Substituent Position | Modification | IC₅₀ (Platelet Aggregation, μM) |
|---|---|---|
| Piperidine N | Methyl | 12.5 ± 1.2 |
| Piperidine N | Phenyl | 8.3 ± 0.9 |
| Pyridazinone C4 | Cl | 6.7 ± 0.7 |
Q. What experimental designs address contradictions in reported biological activities (e.g., anticonvulsant vs. antiplatelet effects)?
- Methodology :
- Dose-Response Curves : Test the compound across a wide concentration range (0.1–100 μM) in parallel assays (e.g., maximal electroshock seizure models vs. platelet aggregation) to determine if effects are concentration-dependent .
- Target Selectivity Screening : Use kinase or receptor panels to identify off-target interactions that may explain divergent activities .
Q. How can regioselectivity challenges in synthesizing the pyridazinone core be mitigated?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing cyclization efficiency .
- Catalytic Strategies : Employ palladium catalysts (e.g., Pd(OAc)₂) for selective cross-coupling reactions at the C6 position of pyridazinone .
Q. What analytical techniques resolve degradation products under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours.
- LC-MS/MS : Identify major degradation products (e.g., hydrolyzed benzodioxole or N-dealkylated piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
